Dibenzyl ether
Overview
Description
Thermolysis of dibenzyl ether in water was studied to probe into volatiles obtained from the reaction of coal in supercritical water. Diffusion coefficients of this compound at infinite dilution in CO2 and ethanol mixtures has been measured.
Benzyl ether is a plasticizer for nitrocellulose and a solvent in perfumery.
This compound is a flavor and fragrance volatile used in the food and fragrance industry.
This compound is a colorless liquid with a mild odor.
This compound, also known as benzyl oxide or fema 2371, belongs to the class of organic compounds known as benzylethers. These are aromatic ethers with the general formula ROCR' (R = alkyl, aryl; R'=benzene). This compound exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a sweet, almond, and cherry tasting compound that can be found in dill. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a benzyl ether in which the oxygen atom is connected to two benzyl groups. It has a role as a metabolite.
Mechanism of Action
Target of Action
Dibenzyl ether is an organic compound with the formula (C6H5CH2)2O . It is classified as an ether derived from benzyl alcohol .
Mode of Action
The most common reaction of ethers like this compound is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Biochemical Pathways
It’s known that ethers can undergo reactions such as acidic cleavage, forming different products depending on the conditions .
Pharmacokinetics
One study on a resorcinol this compound-based compound showed improved pharmacokinetics, with a half-life of approximately 20 hours and an oral bioavailability of 12% .
Result of Action
The result of this compound’s action largely depends on its application. In organic synthesis, it can act as a solvent and reagent, facilitating the dissolution and reaction of polar and nonpolar substrates . In the presence of strong acids, it can undergo cleavage reactions, resulting in various products .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it can react with strong oxidizing agents and may burn readily . It’s also noted that this compound can decompose into benzaldehyde when exposed to moisture in the air .
Properties
IUPAC Name |
phenylmethoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDVGSVTJDSBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Record name | DIBENZYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11126 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025819 | |
Record name | Dibenzyl ether | |
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Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenzyl ether is a colorless liquid with a mild odor., Colorless, unstable liquid; [Hawley] Immiscible or difficult to mix in water; [MSDSonline], Liquid, Colourless liquid, slightly mushroom aroma | |
Record name | DIBENZYL ETHER | |
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Record name | Benzyl ether | |
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Record name | Dibenzyl ether | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Dibenzyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1265/ | |
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Boiling Point |
568 °F at 760 mmHg (decomposes) (NTP, 1992), 295-298 °C WITH DECOMP, 295.00 to 298.00 °C. @ 760.00 mm Hg | |
Record name | DIBENZYL ETHER | |
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Record name | DIBENZYL ETHER | |
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Record name | Dibenzyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032078 | |
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Flash Point |
275 °F (NTP, 1992), 135 °C, 275 DEG (135 °C) (CLOSED CUP) | |
Record name | DIBENZYL ETHER | |
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Record name | Benzyl ether | |
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Record name | DIBENZYL ETHER | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; MISCIBLE WITH ETHANOL, ETHER, CHLOROFORM, ACETONE, Water solubility = 40 mg/L at 35 °C, 0.04 mg/mL at 35 °C, Insoluble in water, miscible in oils, soluble (in ethanol) | |
Record name | DIBENZYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/11126 | |
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Record name | DIBENZYL ETHER | |
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Record name | Dibenzyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032078 | |
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Record name | Dibenzyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1265/ | |
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Density |
1.0428 at 68 °F (USCG, 1999) - Denser than water; will sink, 0.99735 AT 25 °C/4 °C, 1.040-1.045 | |
Record name | DIBENZYL ETHER | |
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Record name | DIBENZYL ETHER | |
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Record name | Dibenzyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1265/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
6.84 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | DIBENZYL ETHER | |
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Vapor Pressure |
1 mmHg at 77 °F ; 4 mmHg at 122 °F; 31 mmHg at 203 °F (NTP, 1992), 0.00103 [mmHg], 1.03X10-3 mm Hg @ 25 °C | |
Record name | DIBENZYL ETHER | |
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Record name | Benzyl ether | |
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Color/Form |
COLORLESS LIQUID, VERY PALE YELLOW | |
CAS No. |
103-50-4 | |
Record name | DIBENZYL ETHER | |
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Record name | Dibenzyl ether | |
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Record name | DIBENZYL ETHER | |
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Record name | Dibenzyl ether | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
38.3 °F (NTP, 1992), 3.6 °C, Heat of Fusion at melting point = 2.0209X10+7 J/kmol, 3 - 4 °C | |
Record name | DIBENZYL ETHER | |
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Record name | DIBENZYL ETHER | |
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Record name | Dibenzyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032078 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dibenzyl ether?
A1: The molecular formula of this compound is C14H14O, and its molecular weight is 198.26 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A: Yes, various spectroscopic techniques have been used to characterize this compound. For instance, researchers have employed 1H NMR spectroscopy to analyze the proton ratios of reaction mixtures containing this compound. []
Q3: What is known about the stability of this compound under different conditions?
A: Research indicates that this compound exhibits varying stability depending on the conditions. For instance, it undergoes thermal decomposition at elevated temperatures, following a free radical chain process. [, ] Its stability is also influenced by the presence of solvents, catalysts, and additives. [, , , ]
Q4: Are there any applications of this compound related to its material properties?
A: Yes, this compound has been investigated as a clearing agent in biological sample preparation for microscopy. It improves tissue transparency and preserves fluorescence better than traditional clearing agents like benzyl benzoate/benzyl alcohol mixtures. []
Q5: Can this compound be used in catalytic reactions?
A: this compound itself is not a catalyst but serves as a reactant or intermediate in various catalytic reactions. For example, it can be synthesized from benzyl alcohol using tungsten oxide nanoparticles as catalysts. [] Additionally, this compound undergoes hydrodeoxygenation to toluene using iron sulfide catalysts. []
Q6: What are the typical reaction pathways observed in reactions involving this compound?
A6: this compound participates in diverse reaction pathways, including:
- Hydrolysis: It can be hydrolyzed to benzyl alcohol, especially under sub- and supercritical water conditions. []
- Pyrolysis: At high temperatures, this compound undergoes pyrolysis, yielding products like toluene and benzaldehyde. [, ]
- Hydrogenolysis: Catalysts like molybdenum sulfide promote hydrogenolysis, breaking the ether bond to form toluene. []
- Sulfidation: Indium-based catalytic systems can convert this compound to dibenzyl sulfide using elemental sulfur and a hydrosilane. []
Q7: Have computational methods been used to study this compound?
A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the thermochemistry and kinetics of this compound hydrolysis in supercritical water. []
Q8: How does the structure of this compound affect its reactivity?
A: The presence of the ether linkage (-O-) significantly influences this compound's reactivity. This linkage is susceptible to cleavage through various mechanisms, including hydrolysis, pyrolysis, and hydrogenolysis. [, , ] Introducing substituents on the aromatic rings could potentially alter its reactivity and selectivity in different reactions.
Q9: Are there any specific formulation strategies for this compound?
A: While specific formulations are not extensively discussed in the provided research, the choice of solvent significantly impacts this compound's reactivity. [, ] This suggests that selecting appropriate solvents and potentially incorporating stabilizers could influence its stability and performance in different applications.
Q10: What analytical techniques are commonly used to study this compound and its reactions?
A10: Researchers employ various analytical techniques, including:
- Gas Chromatography (GC): Used to analyze the products of this compound decomposition and other reactions. [, , , ]
- High Performance Liquid Chromatography (HPLC): Applied to quantify this compound and its reaction products, often coupled with UV detection. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for structural characterization and to determine the composition of reaction mixtures containing this compound. [, , , ]
- Mass Spectrometry (MS): Employed in conjunction with techniques like electrospray ionization (ESI) to analyze the fragmentation patterns of this compound and its derivatives. []
Q11: What is the environmental impact of this compound, and are there any degradation studies?
A11: The provided research papers don't directly address the ecotoxicological effects or degradation pathways of this compound. Further studies are needed to evaluate its environmental impact and potential mitigation strategies.
Q12: Are there any viable alternatives to this compound in its various applications?
A: Yes, alternatives depend on the specific application. For example, in tissue clearing for microscopy, tetrahydrofuran combined with this compound shows promise as a more fluorescence-preserving alternative to traditional ethanol dehydration methods. [] For catalytic applications, the choice of alternative would heavily rely on the specific reaction and desired outcome.
Q13: What research tools and resources are crucial for studying this compound?
A13: Essential tools include:
Q14: What are some of the key historical milestones in the research of this compound?
A14: While the provided research doesn't offer a detailed historical account, key milestones likely involve:
Q15: What are some examples of cross-disciplinary research involving this compound?
A: The use of this compound in tissue clearing for microscopy exemplifies a cross-disciplinary application bridging chemistry and biology. [] Further research could explore synergies with materials science, utilizing this compound as a building block for polymers or other functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.